molecular formula C11H17NO2 B13036860 (R)-3-(Benzyl(methyl)amino)propane-1,2-diol

(R)-3-(Benzyl(methyl)amino)propane-1,2-diol

Cat. No.: B13036860
M. Wt: 195.26 g/mol
InChI Key: HGPHYOVGIFFHJB-LLVKDONJSA-N
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Description

®-3-(Benzyl(methyl)amino)propane-1,2-diol is a chiral compound with significant importance in various scientific fields. This compound features a benzyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Benzyl(methyl)amino)propane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methylamine, and epichlorohydrin.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol, with temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(Benzyl(methyl)amino)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl and methylamino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-(Benzyl(methyl)amino)propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-(Benzyl(methyl)amino)propane-1,2-diol involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Benzylamino)propane-1,2-diol
  • ®-3-(Methylamino)propane-1,2-diol
  • ®-3-(Phenyl(methyl)amino)propane-1,2-diol

Uniqueness

®-3-(Benzyl(methyl)amino)propane-1,2-diol stands out due to its unique combination of benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of ®-3-(Benzyl(methyl)amino)propane-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(R)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as 3-(N-benzyl-N-methylamino)-1,2-propanediol, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₇N₁O₂ and features a chiral center, which may influence its biological activity. Its structure includes a benzyl group, a methylamino group, and a propane-1,2-diol backbone.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives of aminodiols and aminotriols have shown significant antimicrobial activity against various bacterial and fungal strains.

Key Findings:

  • MIC Values : The minimal inhibitory concentrations (MIC) for related compounds have been reported to range significantly based on structural modifications. For example, certain O-benzyl derivatives exhibited MIC values as low as 0.78 μg/mL against Bacillus subtilis, comparable to standard antibiotics like ampicillin .
  • Activity Spectrum : Compounds similar to this compound demonstrated varied effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some showed moderate antifungal activity against strains like Candida albicans .

Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of these compounds and their biological activity is crucial for drug design.

Observations:

  • Substituent Effects : The presence of different substituents on the benzyl group can enhance or diminish antimicrobial efficacy. For example, compounds with electron-donating groups generally exhibited higher activity than those with electron-withdrawing groups .
  • Chirality : The chirality of the compound plays a significant role in its interaction with biological targets. Enantiomers may display different levels of activity due to their distinct spatial arrangements .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Neoisopulegol Derivatives :
    A study synthesized a series of neoisopulegol-based O-benzyl derivatives that displayed potent antimicrobial effects. The findings indicated that di-O-benzyl derivatives were particularly effective against Gram-positive bacteria and fungi .
  • Alkaloid Studies :
    Research on alkaloids has shown that monomeric alkaloids exhibit moderate to good antimicrobial activities against various pathogens, with MIC values ranging from 4.69 to 156.47 µM across different bacterial strains .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through computational toxicology databases. Preliminary data suggest that while it may exhibit some toxicity, detailed assessments are necessary to establish safe usage levels in therapeutic contexts .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-3-[benzyl(methyl)amino]propane-1,2-diol

InChI

InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m1/s1

InChI Key

HGPHYOVGIFFHJB-LLVKDONJSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@H](CO)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CO)O

Origin of Product

United States

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